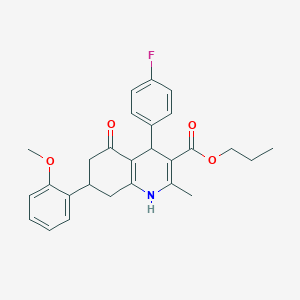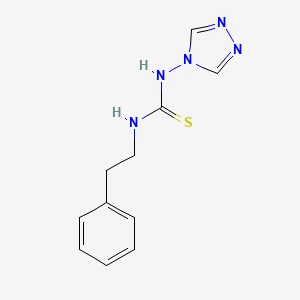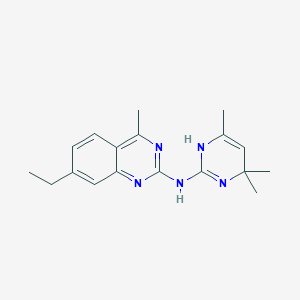![molecular formula C26H35N3O5S B11079695 1,3-diethyl-N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B11079695.png)
1,3-diethyl-N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-diethyl-N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diethyl-N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide typically involves multiple steps, including the formation of the benzimidazole core, sulfonamide group, and the incorporation of the dioxane ring. The general synthetic route can be summarized as follows:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzimidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Incorporation of Dioxane Ring: The dioxane ring can be introduced through a cyclization reaction involving the appropriate diol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
化学反応の分析
反応の種類
1,3-ジエチル-N-[3-(4-イソプロピル-5,5-ジメチル-1,3-ジオキサン-2-イル)フェニル]-2-オキソ-2,3-ジヒドロ-1H-ベンゾイミダゾール-5-スルホンアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して達成できます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤を酸性または塩基性条件下で。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、およびその他の還元剤を穏やかなから中等度の条件下で。
置換: さまざまな求核剤または求電子剤を適切な条件下で、例えば、触媒の存在下、または特定の温度と圧力の存在下で。
生成する主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、一方、還元はアミンまたはアルコールを生成する可能性があります。
4. 科学研究への応用
化学: より複雑な分子の合成のための構成単位として、および特定の反応における触媒として。
生物学: 分子レベルでの生物学的プロセスや相互作用を研究するためのプローブとして。
医学: 抗菌剤、抗ウイルス剤、抗がん剤としての可能性のある治療的用途。
産業: 新しい材料、コーティング、およびその他の工業製品の開発における使用。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: As a probe for studying biological processes and interactions at the molecular level.
Medicine: Potential therapeutic applications due to its antimicrobial, antiviral, and anticancer properties.
Industry: Use in the development of new materials, coatings, and other industrial products.
作用機序
1,3-ジエチル-N-[3-(4-イソプロピル-5,5-ジメチル-1,3-ジオキサン-2-イル)フェニル]-2-オキソ-2,3-ジヒドロ-1H-ベンゾイミダゾール-5-スルホンアミドの作用機序は、特定の分子標的および経路との相互作用に関与しています。この化合物は、以下のいずれかの方法で効果を発揮する可能性があります。
酵素への結合: 重要な生物学的プロセスに関与する酵素の活性を阻害または調節する。
受容体との相互作用: 細胞受容体に結合し、シグナル伝達経路を変更する。
細胞機能の阻害: DNA複製、タンパク質合成、細胞分裂などの細胞機能を妨げる。
6. 類似の化合物との比較
類似の化合物
ベンゾイミダゾール誘導体: オメプラゾール、チアベンダゾール、ノコダゾールなどの化合物は、ベンゾイミダゾールコアを共有し、同様の生物活性を示します。
スルホンアミド誘導体: スルファニルアミドやスルファメトキサゾールなどの化合物は、スルホンアミド基を含んでおり、抗菌作用で知られています。
独自性
1,3-ジエチル-N-[3-(4-イソプロピル-5,5-ジメチル-1,3-ジオキサン-2-イル)フェニル]-2-オキソ-2,3-ジヒドロ-1H-ベンゾイミダゾール-5-スルホンアミドは、官能基と構造的特徴の特定の組み合わせにより、他の同様の化合物と比較して独自の生物活性と化学反応性を示す可能性があります。
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds such as omeprazole, thiabendazole, and nocodazole share the benzimidazole core and exhibit similar biological activities.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole contain the sulfonamide group and are known for their antimicrobial properties.
Uniqueness
1,3-diethyl-N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C26H35N3O5S |
|---|---|
分子量 |
501.6 g/mol |
IUPAC名 |
N-[3-(5,5-dimethyl-4-propan-2-yl-1,3-dioxan-2-yl)phenyl]-1,3-diethyl-2-oxobenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C26H35N3O5S/c1-7-28-21-13-12-20(15-22(21)29(8-2)25(28)30)35(31,32)27-19-11-9-10-18(14-19)24-33-16-26(5,6)23(34-24)17(3)4/h9-15,17,23-24,27H,7-8,16H2,1-6H3 |
InChIキー |
HAGXBWLRTMMNHR-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C4OCC(C(O4)C(C)C)(C)C)N(C1=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B11079619.png)
![4-(2,6-Dimethylmorpholin-4-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11079624.png)
![1,1'''-bis[(4-benzylpiperidin-1-yl)methyl]trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B11079629.png)
![{2-[(3,5-Di-tert-butyl-2-hydroxyphenyl)amino]phenyl}(phenyl)methanone](/img/structure/B11079632.png)
![(5E)-5-{[(2,5-dimethoxyphenyl)amino]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11079639.png)
![N-[3-cyano-1-(4-methoxybenzyl)-4,5-diphenyl-1H-pyrrol-2-yl]-3-methoxybenzamide](/img/structure/B11079646.png)
![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(butan-2-yl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11079650.png)

![1-(3-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11079662.png)
![2-{[2-(2-Ethoxyanilino)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B11079663.png)


![N-[2-(1-adamantyloxy)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B11079690.png)
![2-[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11079693.png)
